RK-682, Streptomyces sp.

Übersicht

Beschreibung

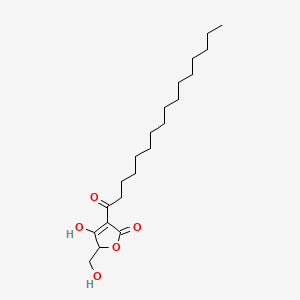

TAN 1364B ist ein Tetronsäure-Analogon, das aus Streptomyces-Arten isoliert wurde. Es ist bekannt für seine Fähigkeit, Protein-Tyrosinphosphatasen, Phospholipase A2, Heparinase und HIV-1-Protease zu hemmen . Die Verbindung hat die Summenformel C21H36O5 und ein Molekulargewicht von 368,5 .

2. Präparationsmethoden

TAN 1364B wird durch eine Reihe chemischer Reaktionen synthetisiert, die Tetronsäurederivate betreffen. Der Syntheseweg beinhaltet typischerweise die Acylierung von Tetronsäure mit Hexadecanoylchlorid unter basischen Bedingungen, um 3-Hexadecanoyl-5-hydroxymethyltetronsäure zu erhalten . Die Verbindung kann auch aus Streptomyces-Arten durch Fermentationsprozesse isoliert werden . Industrielle Produktionsmethoden beinhalten die Optimierung dieser Syntheserouten, um hohe Ausbeuten und Reinheit zu erzielen.

Vorbereitungsmethoden

TAN 1364B is synthesized through a series of chemical reactions involving tetronic acid derivatives. The synthetic route typically involves the acylation of tetronic acid with hexadecanoyl chloride under basic conditions to yield 3-hexadecanoyl-5-hydroxymethyltetronic acid . The compound can also be isolated from Streptomyces species through fermentation processes . Industrial production methods involve optimizing these synthetic routes to achieve high yields and purity.

Analyse Chemischer Reaktionen

TAN 1364B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen in TAN 1364B können oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Carbonylgruppe in der Hexadecanoylkette kann reduziert werden, um Alkohole zu bilden.

Substitution: Die Hydroxylgruppen können mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte oder reduzierte Derivate von TAN 1364B.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that RK-682 possesses significant antimicrobial properties, particularly against multidrug-resistant strains of Klebsiella pneumoniae. In a study involving zebrafish models, the compound exhibited a marked increase in survival rates among infected subjects, highlighting its potential as an effective treatment against resistant bacterial infections . The bioactive compound was isolated through multistep HPLC purification and characterized as having an aromatic structure with aliphatic side chains.

Case Study: Efficacy Against MDR Klebsiella pneumoniae

In a controlled study, the antagonistic activity of RK-682 was evaluated against various isolates of Klebsiella pneumoniae. The methodology included:

- Isolation and Purification : The compound was purified using high-performance liquid chromatography (HPLC).

- Toxicity Assessment : Evaluated using adult zebrafish to determine non-toxic doses.

- Infection Model : The study optimized infectious doses for both planktonic and biofilm states of K. pneumoniae.

Results indicated that RK-682 significantly mitigated infection severity and improved survival outcomes in the zebrafish model, suggesting its potential as a therapeutic agent against MDR infections .

Potential Therapeutic Applications

Given its inhibitory effects on protein tyrosine phosphatases and promising antimicrobial activity, RK-682 is being investigated for various therapeutic applications:

Cancer Therapy

The ability of RK-682 to inhibit cell proliferation positions it as a candidate for cancer therapy. Its effects on human tumor cell lines have shown cytostatic activity, warranting further exploration in oncological contexts .

Antiviral Applications

Emerging research indicates potential antiviral properties of RK-682, particularly against viral proteases such as HIV-1 protease. This opens avenues for developing antiviral medications based on the compound's structural framework and inhibitory mechanisms .

Wirkmechanismus

TAN 1364B exerts its effects by inhibiting protein tyrosine phosphatases. It binds to the active site of these enzymes, preventing the dephosphorylation of tyrosine residues on target proteins. This inhibition disrupts cell signaling pathways, leading to altered cellular functions . The compound also forms aggregates in solution and binds to protein surfaces, further enhancing its inhibitory activity .

Vergleich Mit ähnlichen Verbindungen

TAN 1364B ähnelt anderen Tetronsäurederivaten wie RK-682 und CI 010. Es ist einzigartig in seiner Fähigkeit, eine breitere Palette von Enzymen zu hemmen, darunter Phospholipase A2 und HIV-1-Protease. Diese breite Hemmwirkung macht TAN 1364B zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen.

Ähnliche Verbindungen

- RK-682

- CI 010

- 3-Hexadecanoyl-5-hydroxymethyltetronsäure

Biologische Aktivität

RK-682 is a bioactive compound derived from the genus Streptomyces, known for its diverse biological activities, particularly its inhibitory effects on various enzymes and its potential as an antimicrobial agent. This article delves into the biological activity of RK-682, highlighting its mechanisms of action, efficacy against pathogens, and implications for therapeutic applications.

RK-682 is classified as a tetronic acid derivative, which contributes to its biological activity. The compound exhibits potent inhibition of several protein phosphatases, including:

- Tyrosine Phosphatases (PTP) : RK-682 has shown IC50 values as low as 1 μM against specific PTPs such as CD45 and Vaccinia H1-related protein (VHR), which are crucial in regulating cellular processes including the cell cycle and signaling pathways .

- HIV Protease : The compound also inhibits HIV protease with an IC50 of approximately 84 μM, indicating its potential in antiviral therapies .

- Heparanase : RK-682 demonstrates inhibition with an IC50 of 17 μM, suggesting relevance in cancer treatment due to heparanase's role in tumor progression .

Antimicrobial Activity

RK-682 exhibits significant antimicrobial properties, particularly against multidrug-resistant (MDR) strains of bacteria. Studies have reported:

- Minimum Inhibitory Concentrations (MICs) : The compound shows MICs ranging from 6.25 to 25 μg/mL against various aerobic bacteria, indicating its effectiveness in combating bacterial infections .

- Activity Against MDR Klebsiella pneumoniae : A related study demonstrated that a Streptomyces strain producing RK-682 exhibited antagonistic activity against MDR K. pneumoniae, highlighting its potential in addressing critical public health threats posed by antibiotic-resistant bacteria .

Case Studies and Research Findings

Several studies have explored the biological activities of RK-682 and its derivatives:

- Inhibition of Protein Phosphatases :

- Zebrafish Infection Model :

- Cytotoxicity Studies :

Data Summary

| Biological Activity | Target/Pathogen | IC50 Value | Comments |

|---|---|---|---|

| Tyrosine Phosphatases | CD45, VHR | 1 μM | Strong inhibitor; affects cell cycle regulation |

| HIV Protease | HIV | 84 μM | Potential antiviral application |

| Heparanase | Various tumors | 17 μM | Implications for cancer treatment |

| Antimicrobial Activity | MDR Klebsiella pneumoniae | 6.25–25 μg/mL | Effective against resistant strains |

Eigenschaften

IUPAC Name |

4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTSLHQKWLYYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.